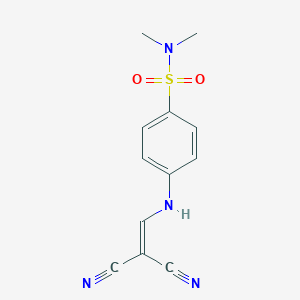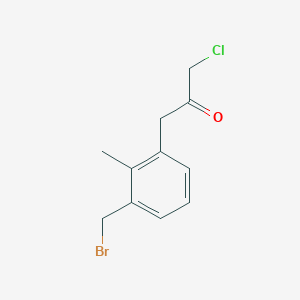
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one typically involves the bromination of a methyl-substituted phenyl compound followed by chlorination. One common method involves the bromination of 2-methylphenylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl compound is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted phenyl compounds.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-2-one
- 1-(2-Methylphenyl)-3-chloropropan-2-one
- 1-(3-Chloromethylphenyl)-3-chloropropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H12BrClO |
|---|---|
Poids moléculaire |
275.57 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-methylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO/c1-8-9(5-11(14)7-13)3-2-4-10(8)6-12/h2-4H,5-7H2,1H3 |
Clé InChI |
NWUGSSFNLSAIEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


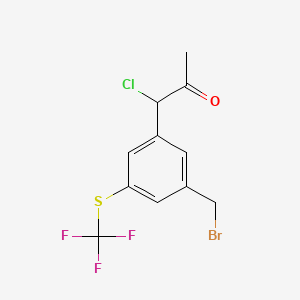
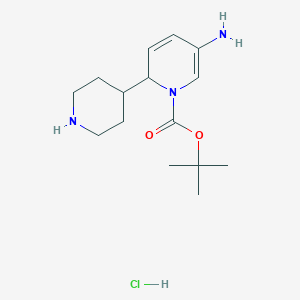
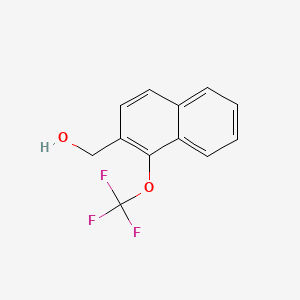
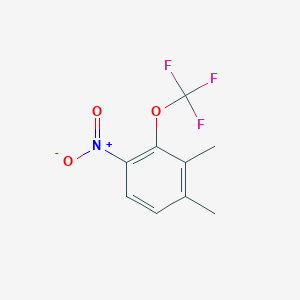


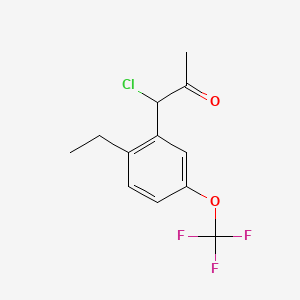

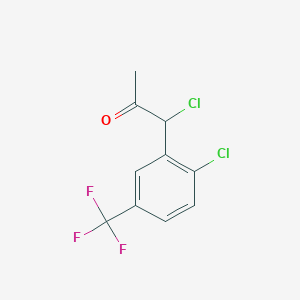
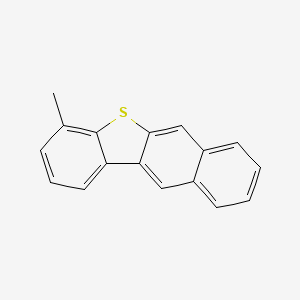
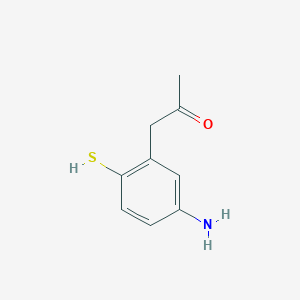
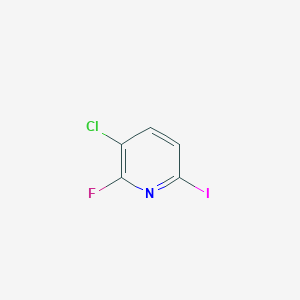
![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
